4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
Overview
Description
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound with the molecular formula C12H15BrO2. It features a tetrahydropyran ring substituted with a 3-bromophenoxy methyl group. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The tetrahydropyran ring provides structural stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with the bromine atom at a different position.
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with the bromine atom at the 4-position.
Uniqueness
4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
4-[(3-bromophenoxy)methyl]oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIQLDNGLODPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681302 | |
Record name | 4-[(3-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251337-10-6 | |
Record name | 4-[(3-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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